molecular formula C7H14O2 B1606901 Propanoic acid, 1-methylpropyl ester CAS No. 591-34-4

Propanoic acid, 1-methylpropyl ester

Cat. No.: B1606901
CAS No.: 591-34-4
M. Wt: 130.18 g/mol
InChI Key: VPSLGSSVPWVZFG-UHFFFAOYSA-N
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Description

Propanoic acid, 1-methylpropyl ester, also known as Propionic acid, sec-butyl ester or sec-Butyl propionate, is a chemical compound with the formula C7H14O2 . Its molecular weight is 130.1849 .


Synthesis Analysis

Esters like this compound can be synthesized through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI for this compound is InChI=1S/C7H14O2/c1-4-6(3)9-7(8)5-2/h6H,4-5H2,1-3H3 .


Chemical Reactions Analysis

Esters are readily prepared from the condensation reaction of a carboxylic acid and an alcohol, catalyzed by the addition of a strong acid such as sulfuric acid . This reaction is described as: OH + HO C R' -> O R O C R' + H2O, where R and R’ represent different hydrocarbon groups .

Scientific Research Applications

Aroma Enhancement in Beverages

Propanoic acid esters, including 1-methylpropyl ester, play a crucial role in enhancing the aroma of beverages, particularly red wine. These compounds contribute to the overall sensory profile by modulating fruity aromas. Research demonstrates that certain esters, like 2-methylpropyl acetate, significantly decrease the olfactory threshold of fruity aroma pools, thus amplifying the perception of blackberry and fresh-fruit aromas in red wines (Lytra et al., 2013).

Modification of Pharmaceuticals

Modifications of propanoic acid derivatives with amino acid isopropyl esters, including (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid, have been synthesized for potential pharmaceutical applications. These modifications aim to increase skin permeability and effectiveness ofthe drugs compared to traditional formulations. Studies have shown that introducing modifications in the form of an ion pair affects the properties of the compound, potentially leading to more effective drug delivery systems (Ossowicz-Rupniewska et al., 2022).

Biofuels and Combustion Chemistry

Propanoic acid esters are also significant in the field of renewable biofuels. The combustion chemistry of esters, including ethyl propanoate, has been explored to understand their potential as biofuel components. Studies on the oxidation of ethyl propanoate have revealed insights into its faster reactivity compared to other esters, which is beneficial for biofuel applications (Metcalfe et al., 2007).

Biomedical Applications

In the biomedical sector, propanoic acid esters are used in the synthesis of polymers with potential applications in drug delivery. For instance, hyperbranched aliphatic poly(β-thioether ester)s, involving compounds like methyl 3-((3-hydroxy-2-(hydroxymethyl)propyl)thio)propanoate, have been developed for biomedical purposes. These polymers show promise due to their high molecular weight, narrow polydispersity, and oxidation-responsive properties, making them suitable for drug encapsulation and release (Wu & Liu, 2020).

Properties

IUPAC Name

butan-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(3)9-7(8)5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLGSSVPWVZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871780
Record name Butan-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-34-4
Record name Propanoic acid, 1-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 1-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butan-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 1-methylpropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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